![molecular formula C13H17N3O B2873817 {[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine CAS No. 137289-71-5](/img/structure/B2873817.png)
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine is a chemical compound with the molecular formula C13H17N3O. It is known for its unique structure, which combines a benzoxazole ring with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine typically involves the reaction of 1,3-benzoxazole with piperidine derivatives under specific conditions. One common method includes the use of a piperidine derivative, such as 4-piperidinemethanol, which reacts with 1,3-benzoxazole in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine: Unique due to its specific combination of benzoxazole and piperidine rings.
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethyl}amine: Similar structure but with an ethyl group instead of a methyl group.
{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]propyl}amine: Contains a propyl group, offering different chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of benzoxazole and piperidine rings makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-9-10-5-7-16(8-6-10)13-15-11-3-1-2-4-12(11)17-13/h1-4,10H,5-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHUYEKWGMZZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
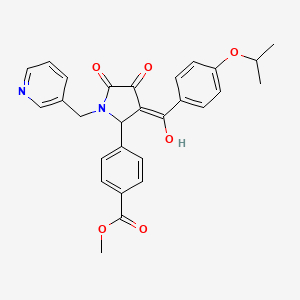
![N-(2-ethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2873738.png)

![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)
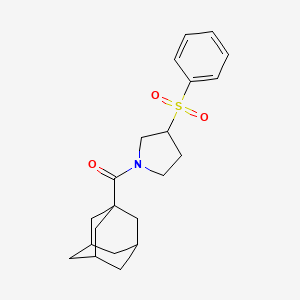
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]QUINOXALINE-6-CARBOXAMIDE](/img/structure/B2873744.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)
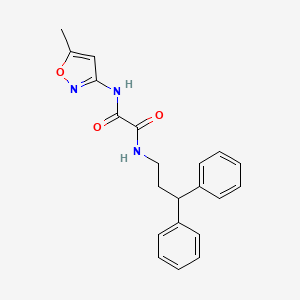
![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2873748.png)
![tert-butyl[(4-methylphenyl)methyl]amine](/img/structure/B2873749.png)
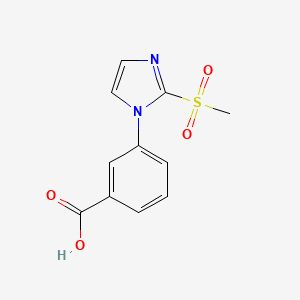
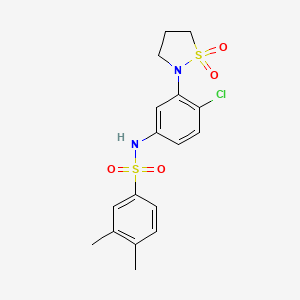

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2873757.png)
